molecular formula C23H17N3O5S B2637945 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 922079-24-1

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2637945
CAS No.: 922079-24-1
M. Wt: 447.47
InChI Key: UUKUWFIOYMGPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a dioxopyrrolidinyl group attached to the para position of the benzamide’s benzene ring. The thiazol-2-yl moiety is substituted at the 4-position with a 5-methoxy-1-benzofuran group, creating a structurally complex heterocyclic system. The dioxopyrrolidinyl group may enhance solubility or modulate electronic properties, while the benzofuran-thiazole core could contribute to π-π stacking or hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-30-16-6-7-18-14(10-16)11-19(31-18)17-12-32-23(24-17)25-22(29)13-2-4-15(5-3-13)26-20(27)8-9-21(26)28/h2-7,10-12H,8-9H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKUWFIOYMGPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzofuran and thiazole rings, followed by their functionalization and coupling.

    Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Thiazole Synthesis: The thiazole ring can be prepared by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final coupling of the benzofuran and thiazole rings with the pyrrolidinone and benzamide groups is achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used under mild conditions.

    Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like NaOH (sodium hydroxide).

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted benzamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S with a molecular weight of approximately 358.42 g/mol. Its structure features a benzamide core linked to a thiazole and a methoxy-substituted benzofuran, which may contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of benzofuran and thiazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide have shown effectiveness against HeLa and MDA-MB-231 cells, with IC50 values indicating nanomolar potency in some cases .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (nM)
CA-4HeLa10
CA-4MDA-MB-23120
6aA54950
11aHT-29100

Neuroprotective Effects

Another significant application of this compound is in neuroprotection. Some studies suggest that derivatives containing the dioxopyrrolidine moiety may have protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .

Table 2: Neuroprotective Activity Studies

Study ReferenceModel UsedObserved Effect
SH-SY5Y CellsReduced oxidative stress
Mouse ModelImproved cognitive function

Synthetic Pathways

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include key steps such as:

  • Formation of the benzamide from the corresponding acid.
  • Introduction of the thiazole ring via cyclization reactions.
  • Functionalization at the benzofuran position through methoxy group addition.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of benzofuran derivatives demonstrated that the presence of the methoxy group significantly enhanced antiproliferative activity compared to unsubstituted analogs. The compound was tested against multiple cancer cell lines, showing promising results that warrant further investigation into its structure–activity relationship (SAR) .

Case Study 2: Neuroprotective Effects in Animal Models

In a recent animal study, compounds similar to the one were administered to mice subjected to neurotoxic agents. The results indicated a marked improvement in behavioral tests and reduced neuronal damage, suggesting potential therapeutic applications for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) or PI3K/Akt (phosphoinositide 3-kinase/protein kinase B) pathways.

Comparison with Similar Compounds

(a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

  • Structure : Features a 5-chlorothiazole ring linked to a 2,4-difluorobenzamide.
  • Key Differences : Lacks the dioxopyrrolidinyl and benzofuran substituents present in the target compound.
  • Biological Activity : Inhibits PFOR via its amide anion, with classical hydrogen bonds (N–H···N) stabilizing dimer formation .
  • Implications : The absence of the dioxopyrrolidinyl group may reduce solubility compared to the target compound. Fluorine atoms likely enhance metabolic stability but could limit π-π interactions.

(b) 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide ()

  • Structure : Contains a benzothiazole ring substituted with ethyl and fluorine groups, connected to the same dioxopyrrolidinyl-benzamide scaffold.
  • Key Differences : Replaces the benzofuran-thiazole system with a benzothiazole moiety.
  • Implications : The ethyl and fluorine substituents may improve lipophilicity (logP) and target affinity but could alter steric interactions compared to the methoxybenzofuran group in the target compound.

Heterocyclic Core Variations

(a) 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide ()

  • Structure: Substitutes the benzofuran-thiazole core with a chromeno-pyridin system.
  • Implications : Increased molecular weight (427.4 g/mol vs. ~450 g/mol estimated for the target compound) may affect pharmacokinetics, such as membrane permeability.

Substituent Variations on the Benzamide Scaffold

(a) 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide ()

  • Structure : Replaces the thiazole-benzofuran group with a sulfamoylphenyl-pyrimidine moiety.
  • Key Differences : The sulfamoyl group introduces hydrogen-bonding capability, while the pyrimidine ring may target nucleotide-binding domains.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Heterocyclic Core Potential Target
Target Compound ~450* 5-methoxybenzofuran, dioxopyrrolidinyl Benzofuran-thiazole PFOR-like enzymes
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 274.67 5-chloro, 2,4-difluoro Thiazole PFOR
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide 443.3 Ethyl, fluoro, dioxopyrrolidinyl Benzothiazole Undisclosed
4-(2,5-dioxopyrrolidin-1-yl)-N-(chromeno-pyridin-2-yl)benzamide 427.4 Chromeno-pyridin Chromeno-pyridin Kinases/DNA targets
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(pyrimidin-sulfamoyl)phenyl]benzamide 492.5 Sulfamoyl, pyrimidine Pyrimidine-sulfamoylphenyl Sulfotransferases

*Estimated based on molecular formula.

Research Findings and Mechanistic Insights

  • Hydrogen Bonding : The target compound’s amide and dioxopyrrolidinyl groups may form intermolecular hydrogen bonds akin to those observed in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which stabilizes dimeric structures critical for enzyme inhibition .
  • Electronic Effects : The methoxy group on benzofuran could donate electron density, enhancing binding to hydrophobic pockets, whereas fluorine or sulfamoyl groups in analogues increase electronegativity, favoring polar interactions.
  • Solubility: The dioxopyrrolidinyl group likely improves aqueous solubility compared to non-polar substituents like ethyl or chromeno-pyridin systems .

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O6C_{22}H_{22}N_{4}O_{6} with a molecular weight of 438.4 g/mol. The compound features a benzamide core linked to a thiazole and a methoxy-substituted benzofuran moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H22N4O6
Molecular Weight438.4 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The cytotoxicity was evaluated using various cancer cell lines through MTT assays.

Case Study: Anticancer Effects

In a study assessing the activity against lung (A549) and cervical (HeLa) cancer cell lines, compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide demonstrated significant cytotoxicity with IC50 values ranging from 10 μM to 20 μM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Its effectiveness was tested against various Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In vitro assays revealed that the compound exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance:

  • Against Staphylococcus aureus : MIC = 31 µg/mL
  • Against Escherichia coli : MIC = 62 µg/mL

These results indicate that the compound possesses significant antibacterial properties, potentially useful in treating infections caused by resistant strains .

The biological activity of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is believed to be mediated through several mechanisms:

  • Targeting Enzymes and Receptors : The compound likely interacts with specific enzymes or receptors involved in cell proliferation and apoptosis.
  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G2/M phase, preventing further cell division .

Q & A

Basic: What are standard protocols for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., pyridine as a solvent/base). For example, coupling 5-methoxy-1-benzofuran-2-carboxylic acid derivatives with thiazol-2-amine intermediates under reflux conditions in DMF or dichloromethane . Yield optimization requires precise control of temperature (60–80°C), stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride), and purification via recrystallization (e.g., CH₃OH/EtOH mixtures) or column chromatography .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and cellular assays for this compound?

Methodological Answer:
Discrepancies often arise from differences in membrane permeability, metabolic stability, or off-target interactions. To address this:

  • Perform cellular uptake studies using LC-MS to quantify intracellular concentrations .
  • Use knockdown/knockout models (e.g., CRISPR-Cas9) to validate target specificity .
  • Compare results with structural analogs (e.g., replacing the pyrrolidine-dione moiety with a sulfonamide group) to assess pharmacophore contributions .

Basic: What spectroscopic techniques are most effective for confirming the compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of methoxybenzofuran (δ 3.8–4.0 ppm for OCH₃) and thiazole protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Validate carbonyl stretches (1650–1750 cm⁻¹ for amide and dione groups) .
  • X-ray Crystallography : Resolve spatial conformation, particularly the dihedral angle between benzamide and thiazole rings, which impacts binding affinity .

Advanced: How can computational methods guide the design of derivatives with improved binding to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., DNA topoisomerase II or kinase domains). Focus on hydrogen bonding with the pyrrolidine-dione and hydrophobic contacts with the benzofuran .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical residues for binding .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the thiazole) with activity data .

Basic: What are common solubility challenges, and how can they be mitigated during in vitro assays?

Methodological Answer:
The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Strategies include:

  • Using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation .
  • Sonication or heating (40–50°C) to prepare stock solutions .
  • Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced: How to analyze conflicting cytotoxicity data across different cancer cell lines?

Methodological Answer:

  • Mechanistic Profiling : Test against panels of cell lines (NCI-60) to identify sensitivity patterns (e.g., BRCA-mutant vs. wild-type).
  • Proteomics : Quantify target expression (e.g., PARP or HDACs) via Western blot .
  • ROS Assays : Link discrepancies to redox imbalance (e.g., thiazole-mediated ROS generation in hypoxic conditions) .

Basic: What purification methods are recommended to isolate high-purity batches?

Methodological Answer:

  • Recrystallization : Use EtOH/DMF (1:2) for high recovery (≥85%) .
  • Flash Chromatography : Optimize with silica gel and gradient elution (hexane:EtOAc 70:30 → 50:50) .
  • HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water for analytical validation .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days. Monitor degradation via UPLC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the benzofuran moiety .
  • Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify intact compound via LC-MS/MS .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (MSDS data).
  • Waste Disposal : Neutralize acidic/byproduct streams with 10% NaHCO₃ before disposal .
  • Toxicity Screening : Conduct preliminary Ames tests for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.